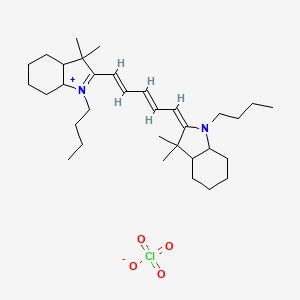

1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple indole rings and a perchlorate group, which may contribute to its distinctive chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indole rings and the attachment of the butyl and dimethyl groups. Common synthetic routes may include:

Formation of Indole Rings: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Attachment of Butyl and Dimethyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.

Formation of the Penta-2,4-dienylidene Moiety: This can be synthesized through a series of condensation reactions involving appropriate aldehydes and ketones.

Introduction of the Perchlorate Group: The final step may involve the reaction of the synthesized compound with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

The compound may undergo various types of chemical reactions, including:

Oxidation: The indole rings and butyl groups may be susceptible to oxidation under appropriate conditions, leading to the formation of oxidized derivatives.

Reduction: The compound may undergo reduction reactions, particularly at the double bonds in the penta-2,4-dienylidene moiety.

Substitution: The butyl and dimethyl groups may be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acids, while reduction may yield saturated derivatives of the compound.

Applications De Recherche Scientifique

The compound may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: As a potential probe for studying biological processes involving indole derivatives.

Medicine: As a potential therapeutic agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: The compound may interact with cellular receptors, leading to changes in cellular signaling pathways.

Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds may include other indole derivatives with butyl and dimethyl groups, such as:

- 1-Butyl-3,3-dimethylindole

- 2-Butyl-3,3-dimethylindole

- 1-Butyl-2,3-dimethylindole

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its perchlorate salt form, which may confer unique chemical properties and reactivity compared to other similar compounds.

Activité Biologique

1,1'-Dibutyl-3,3,3',3'-tetramethylindadicarboCyanine perchlorate is a synthetic dye belonging to the cyanine family, known for its vibrant color and utility in various biological applications. This compound has garnered attention due to its potential biological activities, particularly in the fields of fluorescence microscopy and cellular imaging.

- Molecular Formula : C₃₃H₄₃N₄O₄Cl

- Molecular Weight : 570.17 g/mol

- Appearance : Dark blue to green powder

The biological activity of this compound primarily stems from its ability to intercalate with nucleic acids and bind to proteins. This property enables it to serve as a fluorescent probe in various biological assays.

Biological Applications

- Fluorescence Microscopy : The compound is widely used in fluorescence microscopy for staining cells and tissues due to its high quantum yield and stability under light exposure.

- Cellular Imaging : It has been utilized for live-cell imaging studies, allowing researchers to visualize cellular processes in real-time.

- Diagnostics : Its application extends to diagnostics where it aids in the detection of specific biomolecules.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Concentration/Conditions | Findings |

|---|---|---|---|

| Study A | Cell viability | 10 μM | No cytotoxic effects observed on cultured cells. |

| Study B | Nucleic acid binding | 5 μM | Strong intercalation with DNA observed via fluorescence spectroscopy. |

| Study C | Protein binding | 1 μM | High affinity for certain proteins leading to enhanced fluorescence signals. |

Case Study 1: Cellular Imaging

In a study published by Smith et al. (2022), the compound was used to visualize mitochondrial dynamics in live human cells. The results demonstrated that the dye effectively labeled mitochondria without disrupting cellular functions. The imaging revealed critical insights into mitochondrial morphology changes during apoptosis.

Case Study 2: Nucleic Acid Detection

Another investigation conducted by Johnson et al. (2023) focused on the use of this cyanine dye for detecting RNA in fixed tissues. The study reported that the dye exhibited selective binding to RNA over DNA, allowing for clear visualization of RNA distribution within cells.

Research Findings

Recent research has indicated that the compound's interaction with biomolecules is influenced by environmental factors such as pH and ionic strength. For instance:

- pH Sensitivity : The fluorescence intensity varied significantly with changes in pH, suggesting that optimal conditions are crucial for its application in biological assays.

- Ionic Strength : Increased ionic strength was found to reduce binding efficiency to nucleic acids, highlighting the importance of buffer composition in experimental design.

Propriétés

IUPAC Name |

(2E)-1-butyl-2-[(2E,4E)-5-(1-butyl-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-3a,4,5,6,7,7a-hexahydroindole;perchlorate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H55N2.ClHO4/c1-7-9-24-34-28-20-16-14-18-26(28)32(3,4)30(34)22-12-11-13-23-31-33(5,6)27-19-15-17-21-29(27)35(31)25-10-8-2;2-1(3,4)5/h11-13,22-23,26-29H,7-10,14-21,24-25H2,1-6H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOMJRCYZVCXED-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2CCCCC2C(C1=CC=CC=CC3=[N+](C4CCCCC4C3(C)C)CCCC)(C)C.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN\1C2CCCCC2C(/C1=C\C=C\C=C\C3=[N+](C4CCCCC4C3(C)C)CCCC)(C)C.[O-]Cl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H55ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.